UNC2400

Vue d'ensemble

Description

UNC 2400 is a chemical compound known for its role as a negative control for UNC 1999. It is a close analog of UNC 1999 but exhibits over 1,000-fold lower potency. The compound is primarily used in research settings to study the enzymatic activity of histone methyltransferases, specifically EZH1 and EZH2 .

Applications De Recherche Scientifique

UNC 2400 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Epigenetics Research: UNC 2400 is used as a negative control in studies involving histone methyltransferases, specifically EZH1 and EZH2.

Cancer Research: The compound is used to study the effects of inhibiting EZH2, which is known to play a role in various cancers.

Drug Development: UNC 2400 is used in the development of new drugs targeting histone methyltransferases.

Mécanisme D'action

UNC 2400 exerts its effects by acting as a negative control for UNC 1999. It inhibits the enzymatic activity of histone methyltransferases EZH1 and EZH2, albeit with significantly lower potency. The compound binds to the active site of these enzymes, preventing them from catalyzing the methylation of histone proteins. This inhibition helps researchers study the role of EZH1 and EZH2 in various biological processes .

Analyse Biochimique

Biochemical Properties

UNC2400 is a histone methyltransferase inhibitor . It is particularly associated with the inhibition of EZH2 and EZH1 enzymes . Its activity is over 1000 times lower than that of UNC1999, making it an ideal negative control in biochemical reactions .

Cellular Effects

This compound has been used in cell-based studies as a negative control . In these studies, it was observed that this compound had no detectable effect on cell growth . This is in contrast to UNC1999, which has been shown to suppress the growth of certain leukemia cells .

Molecular Mechanism

The molecular mechanism of this compound is primarily understood in relation to its analog, UNC1999. UNC1999 inhibits the enzymatic activity of EZH2 and EZH1, which are histone H3 lysine 27 (H3K27) specific methyltransferases . This compound, being a close analog of UNC1999, exhibits over 1000-fold lower potency than UNC1999 .

Temporal Effects in Laboratory Settings

It is known that this compound is used as a negative control in cell-based studies, indicating that it has minimal effects over time .

Metabolic Pathways

Its analog UNC1999 is known to affect the methylation of histone H3 at lysine 27 (H3K27), a process that is crucial in gene expression .

Transport and Distribution

It is known that this compound is a close analog of UNC1999, which affects the methylation of histone H3 at lysine 27 (H3K27), a process that occurs in the nucleus of cells .

Subcellular Localization

Given its similarity to UNC1999, it is likely that this compound also localizes to the nucleus where histone methylation occurs .

Méthodes De Préparation

The synthesis of UNC 2400 involves multiple steps, including the formation of various intermediates. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in a laboratory setting under controlled conditions to ensure high purity and consistency .

Analyse Des Réactions Chimiques

UNC 2400 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can also be performed on UNC 2400, although the specific conditions and reagents are not publicly disclosed.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

UNC 2400 is similar to other compounds that target histone methyltransferases, such as:

UNC 1999: A potent inhibitor of EZH1 and EZH2 with significantly higher potency compared to UNC 2400.

GSK126: Another inhibitor of EZH2, used in cancer research for its potential therapeutic effects.

EPZ-6438: A selective inhibitor of EZH2, also used in cancer research.

What sets UNC 2400 apart is its role as a negative control, making it a valuable tool in research for validating the effects of other inhibitors.

Propriétés

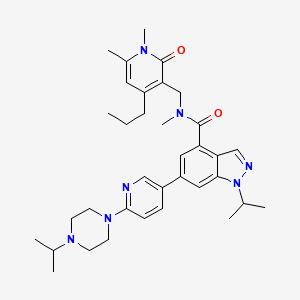

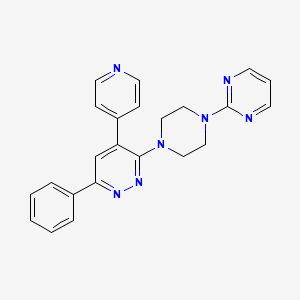

IUPAC Name |

N-[(1,6-dimethyl-2-oxo-4-propylpyridin-3-yl)methyl]-N-methyl-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H47N7O2/c1-9-10-26-17-25(6)39(8)35(44)31(26)22-38(7)34(43)29-18-28(19-32-30(29)21-37-42(32)24(4)5)27-11-12-33(36-20-27)41-15-13-40(14-16-41)23(2)3/h11-12,17-21,23-24H,9-10,13-16,22H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSQHIRDVVFJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)N(C(=C1)C)C)CN(C)C(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H47N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary role of UNC2400 in studying EZH2 and EZH1?

A: this compound serves as a negative control compound in research studying the effects of EZH2 and EZH1 inhibition []. It is structurally similar to the active inhibitor UNC1999 but possesses significantly lower potency (>1,000-fold) []. Researchers use this compound to distinguish between on-target effects of EZH2/EZH1 inhibition by UNC1999 and any potential off-target effects unrelated to these enzymes.

Q2: How does the activity of this compound compare to UNC1999 in cellular assays?

A: this compound does not exhibit the same cellular effects as UNC1999. For example, unlike UNC1999, this compound does not induce changes in global H3K27me3/2 levels, affect the expression of polycomb target genes, or impact the growth of MLL-rearranged leukemia cells [, ]. This difference in activity highlights the specificity of UNC1999 for EZH2 and EZH1 and supports the use of this compound as a negative control in related research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)

![3-(4-(((2'-Methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid](/img/structure/B611509.png)

![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)

![(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B611517.png)